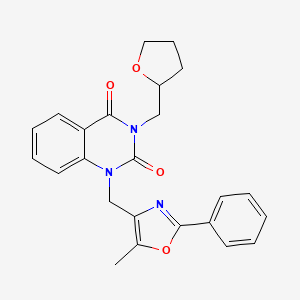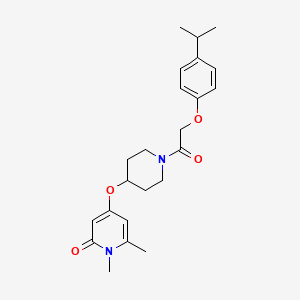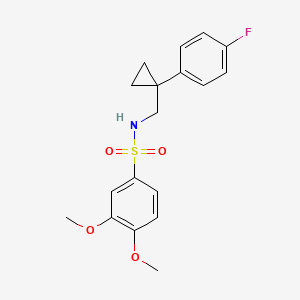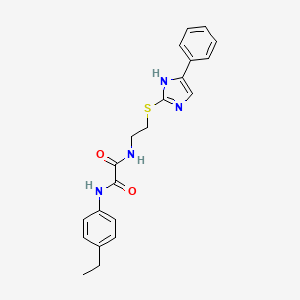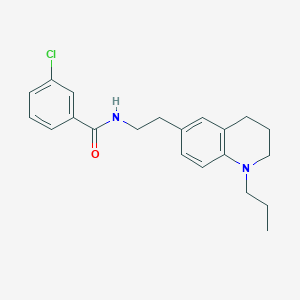
3-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a carboxamide derived from benzoic acid. It also contains a propyl group and a tetrahydroquinoline group, which is a type of heterocyclic compound .
Synthesis Analysis
Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such complex molecules involves multiple steps, each requiring specific reagents and conditions. The synthesis could potentially involve the formation of the tetrahydroquinoline ring, followed by the introduction of the propyl group, and finally the coupling with the benzamide .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzamide group would contribute to the planarity of the molecule, while the tetrahydroquinoline group could potentially introduce some three-dimensionality .科学的研究の応用
Synthesis and Characterization
- Antimicrobial Agents : New quinazolines with potential antimicrobial properties have been synthesized, emphasizing the chemical versatility and potential for therapeutic applications of compounds within this class (Desai, Shihora, & Moradia, 2007).
- Analgesic Activity : Compounds bearing a dibromo-methylquinazoline moiety have been synthesized and evaluated for their analgesic activity, indicating the chemical framework's potential for pain management applications (Saad, Osman, & Moustafa, 2011).
- Antibacterial and Antitubercular Activities : Quinazolinone analogs substituted with benzothiophene have shown significant antibacterial and antitubercular activities, highlighting their potential as leads for developing new antibiotics (Rao & Subramaniam, 2015).
Biological and Pharmacological Screening
- Anticancer Evaluation : Studies have synthesized and tested new 2-chloro-3-hetarylquinolines for their antibacterial and anticancer activities, offering insights into the design of cancer therapeutics (Bondock & Gieman, 2015).
- Bioactive Molecules : Research on fluoro substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole has been conducted for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, demonstrating the compound class's broad pharmacological potential (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
作用機序
Safety and Hazards
将来の方向性
The future directions for research into this compound would depend on its potential applications. If it shows promise in areas such as medicinal chemistry, materials science, or another field, then future research could focus on optimizing its synthesis, studying its properties in more detail, and exploring its potential uses .
特性
IUPAC Name |
3-chloro-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O/c1-2-12-24-13-4-6-17-14-16(8-9-20(17)24)10-11-23-21(25)18-5-3-7-19(22)15-18/h3,5,7-9,14-15H,2,4,6,10-13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUQVLWFPVZYMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-oxo-2H-chromen-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2880079.png)
![4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2880080.png)
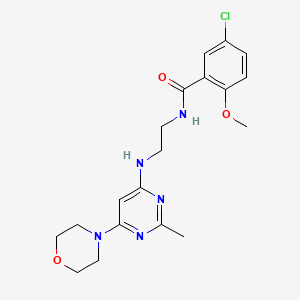
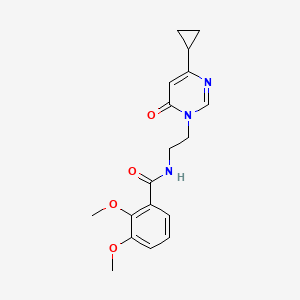



![6-(4-ethylpiperazin-1-yl)-N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2880093.png)
![N-(2-chlorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2880094.png)
![4-isobutyl-1-(4-oxo-4-(4-phenylpiperazin-1-yl)butyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2880095.png)
